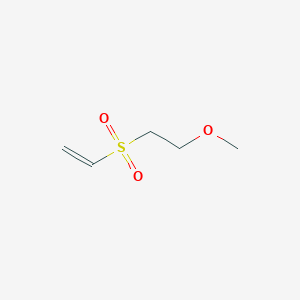

1-(Ethenesulfonyl)-2-methoxyethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethenesulfonyl chloride, a compound related to “1-(Ethenesulfonyl)-2-methoxyethane”, is used in laboratory chemicals and synthesis of substances . It’s a combustible liquid that’s harmful if swallowed or in contact with skin .

Synthesis Analysis

A study describes the reactions of ethenesulfonyl chloride with water in the presence and absence of substituted pyridines . Another research discusses the first radiochemical synthesis of [18F]ethenesulfonyl fluoride ([18F]ESF) and its Michael conjugation with amino acids and proteins .Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available, related compounds like ethanesulfonyl chloride have been studied .Chemical Reactions Analysis

The reactions of ethenesulfonyl chloride with tertiary amine bases in aqueous and organic media have been described .Physical And Chemical Properties Analysis

Ethenesulfonyl chloride, a related compound, is a combustible liquid with a refractive index of n20/D 1.452 (lit.) and a density of 1.357 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Organic Chemistry

1-(Ethenesulfonyl)-2-methoxyethane has been utilized in the development of novel synthetic routes and chemical transformations. For example, it has played a crucial role in the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams through a rhodium(III)-catalyzed oxidative coupling process. This method features exclusive E-stereo selectivity and monoselective ortho activation of sp2 C–H bonds, demonstrating its potential in creating new sulfonyl fluoride scaffolds for SuFEx click reactions (Wang et al., 2018).

Polymer Science

Research has also explored the role of methoxyethyl derivatives in polymer science. For instance, anionic polymerizations of methoxyethyl methacrylates have led to the synthesis of thermally sensitive water-soluble polymethacrylates. These polymers exhibit solubility and cloud points that are significantly influenced by the length of the hydrophilic oligo(ethylene glycol) unit, indicating the impact of this compound derivatives on polymer properties (Han et al., 2003).

Catalysis and Chemical Reactions

In catalysis, derivatives of this compound have been implicated in various chemical reactions, including the generation of pure hydrogen through steam reforming processes. This underscores its potential as a reagent in energy-related transformations and hydrogen production, showcasing its versatility and applicability in green chemistry and sustainable energy solutions (Hedayati & Llorca, 2017).

Safety and Hazards

Orientations Futures

Propriétés

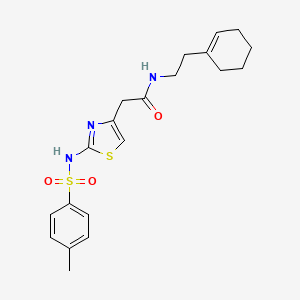

IUPAC Name |

1-ethenylsulfonyl-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-3-9(6,7)5-4-8-2/h3H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSOJPQHBZMBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2817961.png)

![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2817969.png)

![2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one](/img/structure/B2817972.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2817975.png)

![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2817977.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2817981.png)